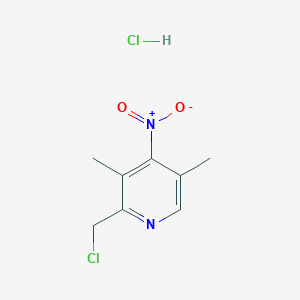

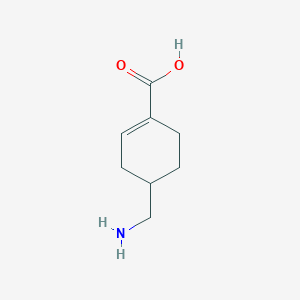

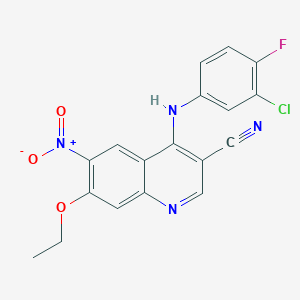

4-(3-氯-4-氟苯胺基)-3-氰基-7-乙氧基-6-硝基喹啉

描述

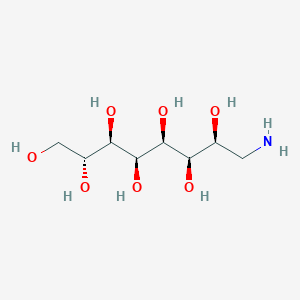

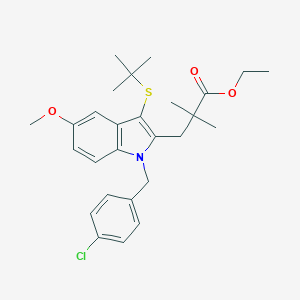

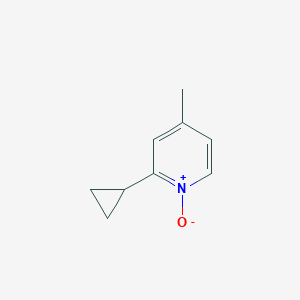

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline, also known as CFEN, is an organic compound that has been studied and used in a variety of scientific research applications. It is a nitroquinoline derivative that has a unique combination of physical and chemical properties that make it highly versatile and useful in the lab and in the field. These properties include its solubility in water, its high stability, its low toxicity, and its ability to be easily synthesized. CFEN has been used in a range of research applications, including biochemical and physiological studies, drug development, and environmental monitoring.

科学研究应用

来自双孢蘑菇的酪氨酸酶抑制剂

该化合物已被用于鉴定来自双孢蘑菇的酪氨酸酶抑制剂 . 酪氨酸酶参与各种生物体中黑色素的生成。 黑色素过度生成可能与多种皮肤色素沉着障碍以及帕金森病的神经退行性过程有关 . 该化合物中存在3-氯-4-氟苯基片段是提高酪氨酸酶抑制的重要结构特征 .

结肠癌细胞的抗增殖功效

该化合物在结肠癌细胞中显示出抗增殖功效 . 这表明它可以用于开发治疗结肠癌的新治疗剂。

在制药和化妆品应用中开发新药剂

酪氨酸酶抑制剂的开发代表着在制药和化妆品应用中识别新药剂的新挑战 . 该化合物具有抑制酪氨酸酶的能力,可用于开发新的制药和化妆品产品。

神经退行性疾病研究

如前所述,黑色素过度生成可能与帕金森病的神经退行性过程有关 . 因此,该化合物可用于与神经退行性疾病,特别是帕金森病相关的研究。

皮肤色素沉着障碍研究

黑色素过度生成可能与多种皮肤色素沉着障碍有关 . 该化合物具有抑制酪氨酸酶的能力,可用于与皮肤色素沉着障碍相关的研究。

分子建模研究

该化合物已被用于分子建模研究 . 这些研究有助于理解该化合物与酪氨酸酶催化位点的相互作用。

安全和危害

属性

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVQJDOMLLWGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453656 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

740791-06-4 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。